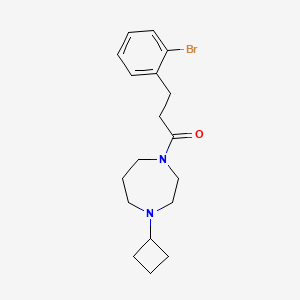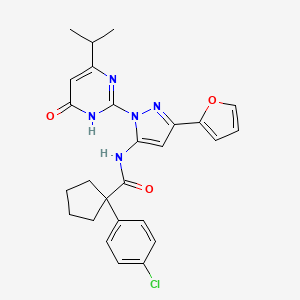![molecular formula C20H21N3O4S2 B2469922 (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 922479-32-1](/img/structure/B2469922.png)
(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound. It contains bioactive moieties such as 4-hydroxy-1-methylquinolin-2 (1H)-one and aminobenzothiazole, which suggests potential applications in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide groups known for their antibacterial activity .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a methoxyphenyl group. The exact structure can be determined using techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Anti-Mycobacterial Properties
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, which includes compounds like (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, has been identified as a new chemotype with potential anti-mycobacterial properties. Research found that certain derivatives exhibited low micromolar range activity against Mycobacterium tuberculosis with low cytotoxicity, indicating promising therapeutic indexes (Pancholia et al., 2016).
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated variable and modest antimicrobial activity against bacteria and fungi. These compounds have been synthesized and evaluated for their effectiveness in inhibiting microbial growth (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of novel derivatives, including those structurally similar to this compound, is a significant area of research in medicinal chemistry. Studies have focused on understanding the structural properties and potential therapeutic applications of these compounds (Landage, Thube, & Karale, 2019).
Potential in CNS and Serotonin Receptor Research
Research has been conducted on derivatives of benzo[b]thiophene, including structures related to this compound, for their potential in central nervous system (CNS) applications and their affinity to serotonin receptors. These studies aim to explore new antidepressant drugs with dual activity at serotonin receptors and transporters (Orus et al., 2002).
Anticancer Evaluation
Compounds with a similar structure have been evaluated for their anticancer activity. Research has shown that certain piperazine substituents at the 1,3-thiazole cycle, akin to the structure of this compound, demonstrate promising activity against various cancer cell lines. This includes effectiveness against lung, kidney, CNS, ovarian, prostate, and breast cancer, as well as leukemia and melanoma (Turov, 2020).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in organic and medicinal chemistry, given the presence of bioactive moieties . Additionally, the antibacterial activity of similar compounds suggests potential applications in the development of new antimicrobial agents .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various cellular processes .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
A compound with a similar structure was found to have a boiling point of 6512±650 °C, a density of 1241±006 g/cm3, and solubility in DMSO . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been found to induce a variety of cellular responses, such as s phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction .
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-15-6-3-5-14(13-15)19(24)22-9-11-23(12-10-22)20-21-18-16(28-20)7-4-8-17(18)29(2,25)26/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOAFSDTCDPUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

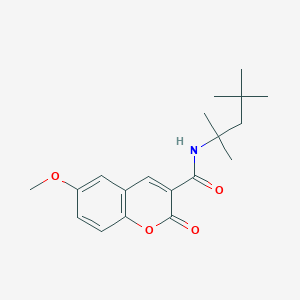
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide](/img/structure/B2469840.png)
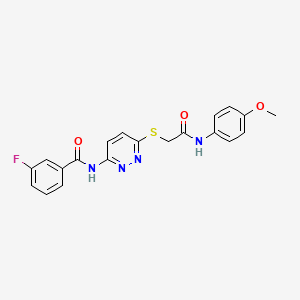
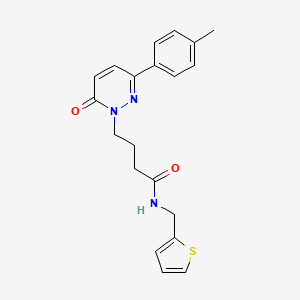
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469846.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride](/img/structure/B2469847.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2469849.png)
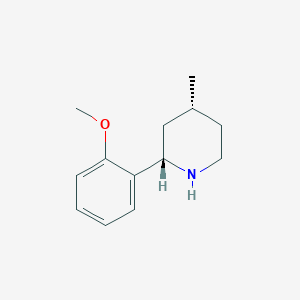

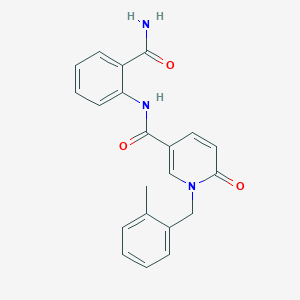
![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)
